2-Amino-3-phenyl-N-[(pyridin-2-yl)methyl]propanamide
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Overview
Description
2-Amino-3-phenyl-N-[(pyridin-2-yl)methyl]propanamide is a compound that features a combination of an amino group, a phenyl group, and a pyridinylmethyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-phenyl-N-[(pyridin-2-yl)methyl]propanamide can be achieved through several synthetic routes. One common method involves the reaction of α-bromoketones with 2-aminopyridine under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-phenyl-N-[(pyridin-2-yl)methyl]propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as TBHP.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: TBHP in toluene is commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) in methanol is a typical reducing agent.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides, while reduction can produce amines.
Scientific Research Applications
2-Amino-3-phenyl-N-[(pyridin-2-yl)methyl]propanamide has several scientific research applications, including:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential therapeutic effects.
Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules with industrial relevance.
Mechanism of Action
The mechanism of action of 2-Amino-3-phenyl-N-[(pyridin-2-yl)methyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine moiety in the compound can engage in hydrogen bonding and π-π interactions, which may contribute to its binding affinity and specificity . The exact pathways and molecular targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine moiety and have similar biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds are synthesized from similar starting materials and have comparable medicinal applications.
Uniqueness
2-Amino-3-phenyl-N-[(pyridin-2-yl)methyl]propanamide is unique due to its specific combination of functional groups, which may confer distinct biological properties and potential therapeutic applications. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic and medicinal chemistry.
Properties
Molecular Formula |
C15H17N3O |
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Molecular Weight |
255.31 g/mol |
IUPAC Name |
2-amino-3-phenyl-N-(pyridin-2-ylmethyl)propanamide |
InChI |
InChI=1S/C15H17N3O/c16-14(10-12-6-2-1-3-7-12)15(19)18-11-13-8-4-5-9-17-13/h1-9,14H,10-11,16H2,(H,18,19) |
InChI Key |
WOXOKVLQAOKFAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC2=CC=CC=N2)N |
Origin of Product |
United States |
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